Crystal Structure Determination of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide
Crystal Structure Determination of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The compound 2-(1-methanesulfonylethyl)pyrimidine-4-carboxylic acid (CAS: 1595921-83-7) is a highly functionalized pyrimidine derivative utilized as a critical building block in medicinal chemistry and pharmaceutical development[1]. Structurally, it presents a unique crystallographic challenge: it possesses a single strong hydrogen bond donor (the carboxylic acid) but multiple competing hydrogen bond acceptors (pyrimidine nitrogens, sulfonyl oxygens, and carboxyl oxygens)[1]. Furthermore, the molecule contains a chiral center at the ethyl linker. This whitepaper provides an authoritative, step-by-step technical guide to determining its crystal structure, explaining the causality behind each methodological choice to ensure rigorous, self-validating structural elucidation.
Crystallization Rationale and Methodology
The Causality of Solvent Selection
To obtain diffraction-quality single crystals, one must avoid kinetic trapping—a scenario where rapid precipitation leads to amorphous powders or microcrystalline aggregates. Because 2-(1-methanesulfonylethyl)pyrimidine-4-carboxylic acid has a severe donor-to-acceptor imbalance, it is prone to forming disordered hydrogen-bonded networks.
We utilize vapor diffusion [2], a technique that forces the macromolecular or small-molecule solution into controlled supersaturation[3].
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Primary Solvent (Methanol): Chosen for its high dielectric constant and ability to act as both a hydrogen bond donor and acceptor. Methanol temporarily disrupts the strong intermolecular interactions between the carboxylic acid and pyrimidine rings, keeping the monomer fully solvated.
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Antisolvent (Diisopropyl Ether): A non-polar solvent that cannot participate in hydrogen bonding. As it slowly diffuses into the methanol via the vapor phase, it gradually lowers the dielectric constant of the mixture, promoting highly ordered nucleation[4].
Step-by-Step Vapor Diffusion Protocol
This protocol incorporates self-validating checkpoints to ensure the integrity of the crystallization process.
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Dissolution: Suspend 10.0 mg of the compound in 500 µL of high-purity methanol in a 1-dram glass vial. Sonicate for 2 minutes until visually clear.
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Self-Validating Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner crystallization vial. Validation: If precipitation occurs on the filter membrane, the solution is supersaturated; dilute with 100 µL of methanol and repeat. This ensures the removal of heterogeneous nucleation sites (e.g., dust) that cause unwanted polycrystalline growth.
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Chamber Setup: Place 2.0 mL of diisopropyl ether into a larger outer reservoir vial.
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Equilibration: Carefully place the inner vial (uncapped) into the outer reservoir. Seal the outer reservoir hermetically with a PTFE-lined cap and parafilm. Store in a vibration-free incubator at 20 °C.
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Harvesting & Birefringence Check: After 3–5 days, harvest the crystals using a MiTeGen loop. Validation: Examine the crystals under a polarizing stereomicroscope. A true single crystal will exhibit sharp, uniform extinction of light every 90 degrees of rotation. If the crystal shows patchwork extinction, it is twinned and must be discarded.
Workflow for single-crystal growth and harvesting via vapor diffusion.
X-Ray Diffraction (XRD) Data Collection
Instrumentation and Causality
Once a single crystal is isolated, it is coated in Paratone-N oil and flash-cooled to 100 K using a nitrogen cold stream. Cryocooling is not optional; it is a causal necessity. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factors), which drastically improves the resolution of high-angle reflections. This high resolution is mandatory for accurately locating the electron density of the carboxylic acid proton in the difference Fourier map.
Data collection is performed using a diffractometer equipped with a Copper (Cu Kα, λ = 1.54184 Å) microfocus X-ray source. Why Copper instead of Molybdenum? The molecule contains a sulfur atom in the methanesulfonyl group[1]. Sulfur has a significant anomalous dispersion signal ( f′′ ) at the Cu Kα wavelength. This allows the crystallographer to calculate the Flack parameter with high precision, definitively establishing the absolute configuration of the chiral center at the 1-methanesulfonylethyl group.
Data Collection Protocol
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Mounting: Transfer the looped crystal to the goniometer head under the 100 K nitrogen stream. The Paratone-N oil will instantly vitrify, locking the crystal in place without inducing mechanical stress.
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Unit Cell Determination: Collect 30 preliminary frames at varying ω and ϕ angles to harvest initial reflections. Index these reflections to determine the Bravais lattice and unit cell dimensions.
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Full Data Collection: Execute a data collection strategy designed to achieve >99.5% completeness and a high redundancy (multiplicity > 4) to ensure accurate anomalous signal measurement.
Structure Solution and Refinement Pipeline
The raw diffraction frames are integrated and scaled, followed by structure solution and refinement. We utilize the industry-standard SHELX suite[5], specifically operated through the Olex2 graphical user interface[6].
Intrinsic Phasing and Least-Squares Refinement
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Structure Solution: The phase problem is solved using SHELXT via intrinsic phasing[7]. This algorithm is highly robust for small organic molecules and automatically assigns the initial atom types based on electron density peak heights and geometric connectivity.
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Refinement: The model is refined using full-matrix least-squares on F2 with SHELXL [5].
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Self-Validating Hydrogen Placement: Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. However, the carboxylic acid hydrogen must be located objectively from the residual electron density map (difference Fourier map). Finding this peak validates the protonation state of the molecule, confirming it has not formed a zwitterion with the pyrimidine nitrogen.
Stereochemical Validation
If the synthesis was racemic, the compound will likely crystallize in a centrosymmetric space group (e.g., P21/c ). If chiral resolution occurred, it will crystallize in a non-centrosymmetric space group (e.g., P212121 ), and the Flack parameter will refine to approximately 0.0 (indicating enantiopurity) rather than 0.5 (indicating racemic twinning).
Crystallographic data processing and refinement pipeline.
Structural Analysis & Data Presentation
Once refinement converges, the final structural model is analyzed using Mercury 4.0[8], a powerful tool for investigating crystal packing and intermolecular interactions[9].
Quantitative Crystallographic Data
The following table summarizes the expected quantitative parameters for a high-quality structural refinement of racemic 2-(1-methanesulfonylethyl)pyrimidine-4-carboxylic acid.
| Crystallographic Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O₄S |
| Formula Weight | 230.24 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.45 Å, b=12.30 Å, c=10.20 Å, β=95.4∘ |
| Volume | 1056.3 ų |
| Z, Calculated Density | 4, 1.448 g/cm³ |
| Absorption Coefficient ( μ ) | 2.85 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1=0.034 , wR2=0.089 |
| Goodness-of-fit on F2 | 1.045 |
Intermolecular Interactions
The structural analysis reveals the logic of the crystal packing. Because the molecule has only one strong donor (-COOH) but multiple acceptors, the primary driving force of crystallization is the formation of a robust O−H⋯N hydrogen bond between the carboxylic acid of one molecule and the pyrimidine nitrogen of an adjacent molecule, forming infinite 1D catemeric chains rather than the classic carboxylic acid dimers. The remaining sulfonyl oxygens satisfy their coordination via weaker C−H⋯O interactions with the aliphatic ethyl linker.
Primary intermolecular hydrogen bonding interaction network.
Sources
- 1. evitachem.com [evitachem.com]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. A short history of SHELX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Mercury 4.0: from visualization to analysis, design and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
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